molecular formula C25H22I2N2O6S B393995 ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B393995
M. Wt: 732.3g/mol
InChI Key: HJXWHISNAPMYHZ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, multiple methoxy groups, and iodine atoms, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The carboxylate group can be esterified using ethanol in the presence of an acid catalyst.

Industrial production methods would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.

    Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(3,4-DIMETHOXYPHENYL)-2-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of iodine atoms and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:

    Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound lacks the iodine atoms, which may affect its reactivity and biological activity.

    Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: The presence of chlorine atoms instead of iodine can lead to different chemical and biological properties.

    Ethyl 5-(3,4-dimethoxyphenyl)-2-(2-hydroxy-3,5-dibromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Bromine atoms can also alter the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H22I2N2O6S

Molecular Weight

732.3g/mol

IUPAC Name

ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H22I2N2O6S/c1-5-35-24(32)20-12(2)28-25-29(21(20)13-6-7-17(33-3)18(9-13)34-4)23(31)19(36-25)10-14-8-15(26)11-16(27)22(14)30/h6-11,21,30H,5H2,1-4H3/b19-10+

InChI Key

HJXWHISNAPMYHZ-VXLYETTFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=C(C(=CC(=C4)I)I)O)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C(=CC(=C4)I)I)O)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=C(C(=CC(=C4)I)I)O)S2)C

Origin of Product

United States

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